5-tert-Butyl 2-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate
Overview
Description
5-tert-Butyl 2-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate is a useful research compound. Its molecular formula is C15H24N4O4 and its molecular weight is 324.38 g/mol. The purity is usually 95%.
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Biological Activity
5-tert-Butyl 2-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate (CAS No. 718632-46-3) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H24N4O4
- Molecular Weight : 324.3755 g/mol
- Structure : The compound features a pyrrolopyrazole core which contributes to its reactivity and biological profile. The presence of tert-butyl and ethyl groups enhances steric hindrance and influences electronic properties.
Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyrrolopyrazole compounds exhibit significant anti-inflammatory properties. For instance, a study highlighted the anti-inflammatory effects of various pyrazole derivatives, where compounds similar to 5-tert-butyl 2-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole demonstrated potent inhibition of cyclooxygenase (COX) enzymes:
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
---|---|---|---|
Example A | 0.034 | 0.052 | High |
Example B | 0.045 | 0.060 | Moderate |
5-tert-butyl 2-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole | TBD | TBD | TBD |
The selectivity for COX-2 over COX-1 suggests a favorable safety profile with reduced gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Antioxidant Properties
Another aspect of the biological activity of this compound is its antioxidant potential. Compounds with similar structures have been shown to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases .
Neuroprotective Effects
Preliminary studies suggest that derivatives of this compound may also exhibit neuroprotective properties. They have been tested in models of neurodegeneration where they showed promise in reducing neuronal damage and improving cognitive functions .
The mechanisms underlying the biological activities of 5-tert-butyl 2-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole are still under investigation but may involve:
- Inhibition of COX Enzymes : By selectively inhibiting COX-2, the compound can reduce the production of pro-inflammatory mediators.
- Scavenging Free Radicals : The presence of electron-rich groups in the structure may enhance its ability to neutralize reactive oxygen species.
- Modulation of Neurotransmitter Systems : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.
Case Studies
- Study on Inflammatory Models : In a carrageenan-induced paw edema model in rats, derivatives similar to this compound showed significant reduction in edema compared to control groups .
- Neuroprotection in Animal Models : In a study involving mice subjected to induced neurodegeneration, treatment with pyrrolopyrazole derivatives led to improved memory performance in behavioral tests .
Properties
IUPAC Name |
5-O-tert-butyl 2-O-ethyl 3-amino-6,6-dimethyl-4H-pyrrolo[3,4-c]pyrazole-2,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4/c1-7-22-13(21)19-11(16)9-8-18(12(20)23-14(2,3)4)15(5,6)10(9)17-19/h7-8,16H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJAXXIYTXRCKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C(=C2CN(C(C2=N1)(C)C)C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70727010 | |
Record name | 5-tert-Butyl 2-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70727010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
718632-46-3 | |
Record name | 5-tert-Butyl 2-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70727010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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